molecular formula C8H12N2O B081884 4-(2-Hydroxyethyl)-m-phenylenediamine CAS No. 14572-93-1

4-(2-Hydroxyethyl)-m-phenylenediamine

Cat. No. B081884
CAS RN: 14572-93-1
M. Wt: 152.19 g/mol
InChI Key: VQUSUEWNKVODST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-m-phenylenediamine, also known as HEPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of m-phenylenediamine, which is a common organic compound used in the production of dyes, polymers, and other industrial materials. HEPD has shown great potential in various research fields, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediamine is based on its ability to chelate metal ions and form stable complexes. The resulting metal complexes can then participate in various chemical reactions such as oxidation, reduction, and hydrolysis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Biochemical And Physiological Effects

4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as tyrosinase, which is involved in melanin synthesis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, 4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

4-(2-Hydroxyethyl)-m-phenylenediamine has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. 4-(2-Hydroxyethyl)-m-phenylenediamine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-(2-Hydroxyethyl)-m-phenylenediamine has some limitations, including its potential toxicity and the need for proper handling and disposal. Researchers should take appropriate precautions when working with 4-(2-Hydroxyethyl)-m-phenylenediamine to ensure their safety and minimize the risk of environmental contamination.

Future Directions

4-(2-Hydroxyethyl)-m-phenylenediamine has shown great potential in various research fields, and there are several future directions that could be explored. One area of interest is the development of 4-(2-Hydroxyethyl)-m-phenylenediamine-based metal complexes for use in catalysis and sensing applications. Another potential direction is the synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine derivatives with improved properties such as higher selectivity and lower toxicity. Additionally, 4-(2-Hydroxyethyl)-m-phenylenediamine could be used as a ligand in the synthesis of new MOFs with enhanced properties for gas storage, separation, and catalysis. Overall, 4-(2-Hydroxyethyl)-m-phenylenediamine is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine involves the reaction of m-phenylenediamine with ethylene oxide. The process is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and column chromatography. The purity and yield of 4-(2-Hydroxyethyl)-m-phenylenediamine can be improved by optimizing the reaction parameters and purification methods.

Scientific Research Applications

4-(2-Hydroxyethyl)-m-phenylenediamine has been extensively used in scientific research for its ability to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been shown to possess unique catalytic and redox properties, which make them useful in various applications such as oxidation reactions, electrochemistry, and sensing. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

2-(2,4-diaminophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSUEWNKVODST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436215
Record name 2-(2,4-Diaminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)-m-phenylenediamine

CAS RN

14572-93-1
Record name 2-(2,4-Diaminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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